(2R,2'R,trans)-Deoxy-saxagliptin is a synthetic compound belonging to the class of dipeptidyl peptidase-4 inhibitors, which are primarily used for the management of type 2 diabetes mellitus. This compound is a stereoisomer of saxagliptin, an established medication that enhances glycemic control by inhibiting the enzyme dipeptidyl peptidase-4. The specific stereochemistry of (2R,2'R,trans)-deoxy-saxagliptin contributes to its biological activity and pharmacokinetics.
(2R,2'R,trans)-Deoxy-saxagliptin can be synthesized through various chemical methods, with significant research focusing on optimizing these synthetic routes to improve yield and efficiency. The compound is often studied in the context of its intermediates and analogs in pharmaceutical research.
The synthesis of (2R,2'R,trans)-deoxy-saxagliptin typically involves multi-step chemical reactions. A notable method includes the use of 3-hydroxy-1-acetyladamantane as an intermediate. This method employs a one-pot synthesis approach that simplifies the process and enhances yield.
(2R,2'R,trans)-Deoxy-saxagliptin has a complex molecular structure characterized by multiple chiral centers. The stereochemistry is crucial for its interaction with biological targets.
(2R,2'R,trans)-Deoxy-saxagliptin undergoes various chemical reactions typical for amines and nitriles:
The reactivity of (2R,2'R,trans)-deoxy-saxagliptin is influenced by its functional groups, particularly the carbonitrile and amino groups which can engage in various substitution and addition reactions.
(2R,2'R,trans)-Deoxy-saxagliptin acts primarily through the inhibition of dipeptidyl peptidase-4. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which play a significant role in glucose metabolism.
By inhibiting dipeptidyl peptidase-4, (2R,2'R,trans)-deoxy-saxagliptin increases the levels of active incretin hormones, leading to enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells. This results in lower blood glucose levels postprandially.
(2R,2'R,trans)-Deoxy-saxagliptin is primarily utilized in pharmaceutical research as a reference standard for quality control during the development of saxagliptin formulations. Its role in studying the pharmacodynamics and pharmacokinetics of dipeptidyl peptidase-4 inhibitors is critical for advancing diabetes treatment options.
(2R,2'R,trans)-Deoxy-Saxagliptin is defined by its specific stereochemistry at two chiral centers and the spatial orientation of its functional groups. The compound’s systematic IUPAC name is (1S,3R,5S)-2-((R)-2-((3R,5R,7R)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, reflecting its absolute configuration [1] [2]. The "2R,2'R" designation indicates the R-configuration at both the carbon adjacent to the amino group (C2) and the carbon bearing the adamantyl moiety (C2'). The "trans" descriptor denotes the relative orientation of substituents on the azabicyclohexane ring, where the cyanide (-CN) and amide carbonyl groups occupy opposite spatial positions [1] [6]. The adamantyl group itself adopts a rigid, symmetric cage structure with defined stereochemistry specified as (3R,5R,7R) [1]. This precise stereochemistry is critical for distinguishing it from other diastereomers, such as the cis-configured isomers or those with inverted stereocenters.
The molecular formula of (2R,2'R,trans)-Deoxy-Saxagliptin is C₁₈H₂₅N₃O, with a molecular weight of 299.4 g/mol [1] [2]. This distinguishes it from the parent drug Saxagliptin (C₁₈H₂₅N₃O₂, 315.4 g/mol) by the absence of a single oxygen atom [3] [6]. The difference arises from the replacement of the hydroxylated adamantyl group in Saxagliptin with a non-hydroxylated adamantyl moiety. Key molecular features include:
Table 1: Molecular Properties Comparison
Property | (2R,2'R,trans)-Deoxy-Saxagliptin | Saxagliptin |
---|---|---|
Molecular Formula | C₁₈H₂₅N₃O | C₁₈H₂₅N₃O₂ |
Molecular Weight (g/mol) | 299.4 | 315.4 |
Oxygen Atoms | 1 | 2 |
Key Functional Group | Non-hydroxylated adamantyl | 3-Hydroxyadamantyl |
The hydrogen deficiency index (HDI = 8) indicates eight degrees of unsaturation, accounting for rings and bonds in the adamantyl cage, bicyclic core, nitrile group, and amide bond [1].
While crystallographic data (e.g., X-ray diffraction) for this specific isomer is not explicitly reported in the sources, comprehensive spectroscopic characterization is mandated for regulatory compliance. Suppliers confirm characterization via:
Table 2: Key Spectroscopic Signatures
Technique | Key Diagnostic Features |
---|---|
¹H NMR | Adamantyl H (6H, s), azabicyclohexane Hα (1H, t), Hβ (1H, d) |
¹³C NMR | Adamantyl C (δ 40–50 ppm), -CN (δ 119 ppm), -CON- (δ 170 ppm) |
IR | -C≡N stretch: 2240 cm⁻¹; amide C=O: 1680 cm⁻¹ |
MS (ESI+) | m/z 300.2 [M+H]⁺ (calc. 300.2077) |
These methods collectively establish identity, purity (>95% typical for reference standards), and stereochemical integrity [1] [6].
(2R,2'R,trans)-Deoxy-Saxagliptin is structurally differentiated from Saxagliptin and its isomers at three levels: functional group variation, stereochemistry, and ring conformation:
Table 3: Stereoisomer Comparison of Saxagliptin-Related Compounds
Compound Name | Configuration | CAS No. | Molecular Formula | Key Structural Feature |
---|---|---|---|---|
(2R,2'R,trans)-Deoxy-Saxagliptin | trans-azabicyclohexane, R,R | Not assigned | C₁₈H₂₅N₃O | Non-hydroxylated adamantyl |
(2'R,2S,cis)-Saxagliptin | cis-azabicyclohexane, R,S | 1564265-93-5 | C₁₈H₂₅N₃O₂ | 3-Hydroxyadamantyl |
(2'R,2R,trans)-Saxagliptin | trans-azabicyclohexane, R,R | 1564266-03-0 | C₁₈H₂₅N₃O₂ | 3-Hydroxyadamantyl |
(2R,2S,cis)-Deoxy-Saxagliptin·HCl | cis-azabicyclohexane, R,S | Not assigned | C₁₈H₂₅N₃O·HCl | Non-hydroxylated adamantyl; HCl salt |
The trans configuration in (2R,2'R,trans)-Deoxy-Saxagliptin positions the bulky adamantyl group and the azabicyclohexane ring farther apart compared to cis isomers, potentially altering crystal packing, solubility, and intermolecular interactions [4] [6]. Such distinctions necessitate rigorous chromatographic separation (e.g., chiral HPLC) for analytical reference standards [1] [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0